molecular formula C23H20N2O4 B2363050 2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921889-31-8

2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2363050
CAS No.: 921889-31-8
M. Wt: 388.423
InChI Key: ZLHXMNHPXYZENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a useful research compound. Its molecular formula is C23H20N2O4 and its molecular weight is 388.423. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound 2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in several neurological and psychiatric conditions.

Mode of Action

This compound interacts with its target, the Dopamine D2 receptor, by acting as a selective inhibitor . This interaction results in changes in the receptor’s activity, which can influence various neurological processes.

Biochemical Pathways

The compound’s action on the Dopamine D2 receptor affects the dopaminergic pathways in the brain . These pathways are involved in a variety of functions, including motor control, reward, and the release of various hormones. The downstream effects of this interaction can influence these functions and potentially alleviate symptoms of certain disorders.

Result of Action

The molecular and cellular effects of this compound’s action involve changes in the activity of the Dopamine D2 receptor . This can result in altered neurotransmission in the dopaminergic pathways, potentially leading to therapeutic effects in the treatment of certain disorders.

Properties

IUPAC Name

2-ethoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-3-28-19-10-6-4-8-16(19)22(26)24-15-12-13-20-17(14-15)23(27)25(2)18-9-5-7-11-21(18)29-20/h4-14H,3H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHXMNHPXYZENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.